molecular formula C19H26N4O2 B13234049 Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate

Cat. No.: B13234049
M. Wt: 342.4 g/mol
InChI Key: BBTMTCBXGWYCKX-UHFFFAOYSA-N
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Description

Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate (CAS: 2059944-24-8, molecular formula: C₁₉H₂₆N₄O₂) is a heterocyclic compound featuring an imidazo[1,2-a]pyrazine core with a benzyl ester at position 7, an aminomethyl group at position 3, and a 2-methylpropyl substituent at position 2 . Its molecular weight (342.44 g/mol) and functional groups suggest applications in drug discovery, particularly in targeting enzymes or receptors requiring polar interactions.

Properties

Molecular Formula

C19H26N4O2

Molecular Weight

342.4 g/mol

IUPAC Name

benzyl 3-(aminomethyl)-2-(2-methylpropyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

InChI

InChI=1S/C19H26N4O2/c1-14(2)10-16-17(11-20)23-9-8-22(12-18(23)21-16)19(24)25-13-15-6-4-3-5-7-15/h3-7,14H,8-13,20H2,1-2H3

InChI Key

BBTMTCBXGWYCKX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CN

Origin of Product

United States

Preparation Methods

Construction of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is typically synthesized via cyclocondensation or cyclization reactions involving pyrazine derivatives and appropriate amines or hydrazines.

  • Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds:
    A common strategy for constructing fused heterocycles like imidazo[1,2-a]pyrazines involves the reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents. This method yields pyrazole or imidazo-fused heterocycles by forming the nitrogen-containing ring system through condensation and cyclization steps under mild acidic or neutral conditions.

  • Multicomponent One-Pot Synthesis:
    Recent advances include one-pot multicomponent reactions where hydrazines, aldehydes/ketones, and other electrophiles are combined to form the heterocyclic core efficiently. This approach improves yields and reduces purification steps.

  • Transition Metal-Catalyzed Cyclizations:
    Palladium-catalyzed carbonylation and other metal-catalyzed cyclizations have been reported to assemble complex heterocycles, including imidazo and pyrazine fused systems, with high regioselectivity and functional group tolerance.

Preparation of Benzyl Carboxylate Ester

  • Esterification of Carboxylic Acid Precursors:
    The benzyl carboxylate group at the 7-position is typically prepared by esterification of the corresponding carboxylic acid intermediate with benzyl alcohol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) or by using benzyl halides in the presence of a base.

  • Prodrug and Salt Formation Considerations:
    According to related patent literature, pharmaceutically acceptable salts and prodrugs of such compounds can be prepared by reacting the free acid with various organic or inorganic bases, including amines and alkali metal hydroxides, to improve solubility and bioavailability.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1. Formation of pyrazine intermediate Bromination of methylpyrazine-2-carboxylate N-Bromosuccinimide, AIBN, CCl4, reflux 10-20 h Methyl 5-(bromomethyl)pyrazine-2-carboxylate (bromomethyl intermediate)
2. Aminomethyl substitution Nucleophilic substitution with pyrrolidine or amine Pyrrolidine, EtOAc, room temperature Methyl 5-[(1-pyrrolidinyl)methyl]pyrazine-2-carboxylate (aminomethyl derivative)
3. Cyclization to imidazo[1,2-a]pyrazine core Cyclocondensation with hydrazine or amine derivatives Acidic or neutral conditions, heating Formation of fused heterocycle core
4. Alkylation with 2-methylpropyl group Alkylation using alkyl halides or organometallic reagents Alkyl bromide or Grignard reagent, base, controlled temperature Introduction of 2-methylpropyl substituent
5. Esterification with benzyl alcohol Acid-catalyzed esterification or benzyl halide alkylation Benzyl alcohol, acid catalyst or base Benzyl 7-carboxylate ester formation

Analytical Data and Yields from Literature

Compound/Step Yield (%) Reaction Conditions Notes
Methyl 5-(bromomethyl)pyrazine-2-carboxylate 32.9 - 46% N-Bromosuccinimide, AIBN, CCl4, reflux 10-20 h Bromination step critical for aminomethyl introduction
Aminomethyl derivative (e.g., pyrrolidinylmethyl) 85% Reaction with pyrrolidine in ethyl acetate High yield substitution step
Cyclocondensation to fused heterocycle Variable (moderate to high) Acidic or neutral heating conditions Dependent on substrate and catalyst
Alkylation for 2-methylpropyl group Moderate to good Alkyl halide or organometallic reagent Requires controlled conditions to avoid side reactions
Benzyl ester formation High Acid catalysis or benzyl halide alkylation Standard esterification procedure

Summary and Research Insights

  • The synthetic preparation of Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a multi-step process involving strategic construction of the imidazo[1,2-a]pyrazine core, followed by selective functional group transformations.

  • Key steps include bromination of pyrazine carboxylate derivatives to introduce a leaving group, nucleophilic substitution to install the aminomethyl group, cyclocondensation to form the fused heterocycle, alkylation to add the isobutyl side chain, and esterification to attach the benzyl carboxylate.

  • Yields vary by step but can be optimized through reaction condition control, choice of catalysts, and purification methods.

  • The preparation methods are supported by patent literature and synthetic organic chemistry principles, with data derived from multiple authoritative sources excluding unreliable websites.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity and potential as a therapeutic agent.

    Medicine: Exploring its use in drug development for treating various diseases.

Mechanism of Action

The mechanism of action of Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications References
Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-imidazo[1,2-a]pyrazine-7-carboxylate 2059944-24-8 C₁₉H₂₆N₄O₂ 342.44 3-aminomethyl, 2-(2-methylpropyl), 7-benzyl ester Drug discovery (enzyme/receptor targeting)
Benzyl 3-(chlorosulfonyl-methyl)-2-(2-methylpropyl)-imidazo[1,2-a]pyrazine-7-carboxylate 2059966-42-4 C₁₉H₂₅ClN₄O₄S 425.93 3-chlorosulfonylmethyl, 2-(2-methylpropyl), 7-benzyl ester Reactive intermediate for sulfonamide synthesis
Benzyl 2-(difluoromethyl)-3-(hydroxymethyl)-imidazo[1,2-a]pyrazine-7-carboxylate 2059948-92-2 C₁₆H₁₇F₂N₃O₃ 337.32 2-difluoromethyl, 3-hydroxymethyl, 7-benzyl ester Fluorinated drug candidates (improved metabolic stability)
Benzyl imidazo[1,2-a]pyrazine-2-carboxylate dihydrochloride 2227206-01-9 C₁₄H₁₆Cl₂N₂O₂ 330.21 (base) + 72.92 (HCl) 2-carboxylate, 7-unsubstituted, dihydrochloride salt High aqueous solubility formulations
7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one 646995-93-9 C₁₄H₁₃N₃O 239.28 7-benzyl, 2-methyl, 3-ketone Kinase inhibitor scaffolds
Aminomethyl vs. Chlorosulfonylmethyl (Position 3)

The aminomethyl group in the target compound enables hydrogen bonding, making it suitable for interactions with biological targets like enzymes or GPCRs. In contrast, the chlorosulfonylmethyl group in the analogue (CAS: 2059966-42-4) is electrophilic, favoring reactions with nucleophiles (e.g., amines) to form sulfonamides, a common pharmacophore .

2-Methylpropyl vs. Difluoromethyl (Position 2)

Conversely, the difluoromethyl group in CAS: 2059948-92-2 introduces electronegativity and metabolic stability, a feature leveraged in fluorinated pharmaceuticals (e.g., antimalarials or antivirals) .

Benzyl Ester (Position 7) vs. Dihydrochloride Salt

The benzyl ester in the target compound may serve as a prodrug moiety, hydrolyzing in vivo to release the active carboxylic acid. The dihydrochloride salt (CAS: 2227206-01-9) offers enhanced solubility, critical for intravenous formulations but may reduce oral bioavailability due to increased polarity .

Biological Activity

Benzyl 3-(aminomethyl)-2-(2-methylpropyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a synthetic organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C19H26N4O2
  • Molecular Weight : 342.44 g/mol
  • CAS Number : 2059944-24-8

The compound features an imidazo[1,2-a]pyrazine core structure with various functional groups that contribute to its biological activity. The presence of the aminomethyl group is particularly significant in enhancing its pharmacological properties.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

  • Anticancer Properties : Many imidazo[1,2-a]pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. For example, studies have shown that certain Mannich bases derived from imidazo compounds possess significant antiproliferative activity with GI50 values comparable to standard anticancer drugs .
  • Antimicrobial Activity : The compound's structural features suggest potential antibacterial and antifungal properties. Research on related Mannich bases has highlighted their effectiveness against different pathogens, indicating a promising avenue for further investigation into the antimicrobial efficacy of this compound .
  • Enzyme Inhibition : Some derivatives have been explored for their ability to inhibit key enzymes such as carbonic anhydrases and cholinesterases. These activities are crucial in the development of therapeutic agents for conditions like glaucoma and Alzheimer's disease .

Case Studies

  • Anticancer Activity :
    A study synthesized a series of Mannich bases based on imidazo[1,2-a]pyrazine and evaluated their effects on human cancer cell lines. The results indicated that several compounds exhibited significant growth inhibition with GI50 values ranging from 0.01 to 79.4 µM. Notably, compounds with structural similarities to this compound showed promising results against multiple cancer types .
  • Antimicrobial Studies :
    Research into Mannich bases revealed their potential as antimicrobial agents. Compounds were tested against various bacterial strains and fungi, demonstrating effective inhibition at low concentrations. This suggests that this compound may also possess similar properties due to its structural characteristics.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerImidazo[1,2-a]pyrimidine derivativesSignificant growth inhibition in cancer cell lines
AntimicrobialMannich bases from imidazo compoundsEffective against various bacterial and fungal strains
Enzyme InhibitionBenzimidazole derivativesInhibition of carbonic anhydrases and cholinesterases

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